7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
CAS No.: 302795-39-7
Cat. No.: VC21436686
Molecular Formula: C27H47N5O2
Molecular Weight: 473.7g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302795-39-7 |
|---|---|
| Molecular Formula | C27H47N5O2 |
| Molecular Weight | 473.7g/mol |
| IUPAC Name | 7-hexadecyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
| Standard InChI | InChI=1S/C27H47N5O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-32-23-24(30(2)27(34)29-25(23)33)28-26(32)31-20-17-16-18-21-31/h3-22H2,1-2H3,(H,29,33,34) |
| Standard InChI Key | FHHNMKBNJHNHHG-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
| Canonical SMILES | CCCCCCCCCCCCCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Introduction
7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are fundamental components of nucleic acids and play critical roles in cellular metabolism and signaling. This compound is characterized by its unique structure, which includes a long hexadecyl chain and a piperidine moiety, making it a subject of interest for further research in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis and Reaction Conditions
The synthesis of 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione involves several key steps that require careful control of reaction conditions, including temperature, solvent choice, and reaction time. The specific methods may vary based on laboratory protocols and desired outcomes.
Synthesis Steps
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Preparation of Reactants: Involves the preparation of necessary precursors, which may include purine derivatives and alkylating agents.
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Coupling Reactions: Involves the coupling of the piperidine moiety and the hexadecyl chain to the purine core.
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Purification: Typically involves chromatographic techniques to isolate the pure compound.
Potential Biological Activities and Applications
This compound is of interest due to its potential interactions with biological targets, such as enzymes or receptors, which could modulate various biological pathways. For instance, compounds in this class have been shown to interact with ATP synthase or similar enzymatic targets, potentially influencing ATP production or hydrolysis. This interaction could have implications in cancer research or metabolic disorders where energy regulation is critical.
Potential Applications
| Field | Potential Use |
|---|---|
| Cancer Research | Inhibiting ATP synthase to affect cancer cell metabolism. |
| Metabolic Disorders | Modulating energy production pathways. |
| Drug Development | Exploring its pharmacological properties for clinical use. |
Research Findings and Future Directions
Research continues to explore the applications of 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione further, focusing on optimizing its pharmacological properties for clinical use. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to characterize the products formed during chemical reactions involving this compound.
Future Research Directions
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Biological Target Identification: Further studies are needed to identify specific biological targets and understand the mechanism of action.
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Pharmacokinetic Studies: Investigating how the compound is absorbed, distributed, metabolized, and excreted in the body.
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Toxicity and Safety Assessments: Conducting thorough toxicity studies to ensure safety for potential clinical applications.
Suppliers
| Supplier | Product Description |
|---|---|
| Sigma-Aldrich | Part of a collection of rare and unique chemicals for early discovery researchers. |
| EvitaChem | Classified as a purine derivative with potential biological activities. |
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